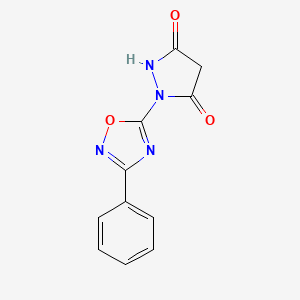![molecular formula C8H9N3O B13112185 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol CAS No. 453548-55-5](/img/structure/B13112185.png)
2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an ethanol group attached at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method includes:
Condensation Reaction: 2-aminopyrazine reacts with an aldehyde or ketone under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.
Functionalization: The ethanol group is introduced at the 3-position through various functionalization techniques, such as alkylation or reduction.
Industrial Production Methods
Industrial production methods for 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.
Major Products
Oxidation: Formation of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetaldehyde or 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or nitrated imidazo[1,2-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different chemical properties.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different functional groups attached to the imidazo[1,2-a]pyrazine core.
Uniqueness
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethanol group at the 3-position allows for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
453548-55-5 |
|---|---|
Molekularformel |
C8H9N3O |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
2-imidazo[1,2-a]pyrazin-3-ylethanol |
InChI |
InChI=1S/C8H9N3O/c12-4-1-7-5-10-8-6-9-2-3-11(7)8/h2-3,5-6,12H,1,4H2 |
InChI-Schlüssel |
SLXAZVVKXVKHJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)







